3,4-dichloro-N-(4-chlorobenzyl)benzamide
Description
3,4-Dichloro-N-(4-chlorobenzyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzoyl moiety and an N-linked 4-chlorobenzyl substituent. The 3,4-dichloro configuration on the benzoyl ring is a critical feature linked to bioactivity in opioid-receptor interactions, as seen in AH-7921 and U-47700 . The 4-chlorobenzyl group in this compound likely influences lipophilicity and receptor-binding kinetics compared to cyclohexylmethyl or dimethylamino-cyclohexyl groups in related derivatives .
Properties
CAS No. |
65608-84-6 |
|---|---|
Molecular Formula |
C14H10Cl3NO |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-1-9(2-5-11)8-18-14(19)10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
InChI Key |
UZTZNFGDNASOPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-chlorobenzyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzamide can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,4-dichloro-N-(4-chlorobenzyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and potential as an antimicrobial or anticancer agent.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,4-dichloro-N-(4-chlorobenzyl)benzamide with structurally and pharmacologically related benzamide derivatives:
Key Findings:
Structural Variations and Bioactivity: The 3,4-dichlorobenzamide core is conserved across analogs, but substituents on the nitrogen atom dictate pharmacological profiles. AH-7921 and U-47700 exhibit potent opioid activity due to their tertiary amine and cyclohexylmethyl groups, which enhance blood-brain barrier penetration and receptor binding . In contrast, the 4-chlorobenzyl group in the target compound may reduce opioid activity due to steric hindrance or altered lipophilicity.
Toxicity and Regulation :
- AH-7921 and U-47700 are associated with severe toxicity, including respiratory depression and fatalities, leading to their classification as controlled substances in multiple jurisdictions . The absence of similar reports for this compound suggests a safer profile, though further toxicological studies are needed.
Synthetic Accessibility :
- Derivatives with simple aryl/alkyl substituents (e.g., 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide) are synthesized via direct acylation, while complex analogs like AH-7921 require multi-step reactions to install cyclohexylmethylamine groups .
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